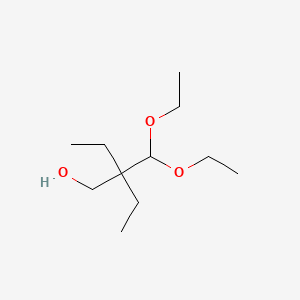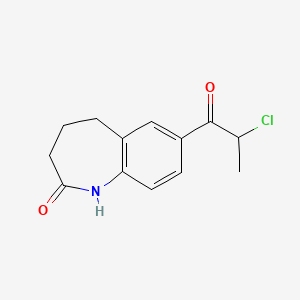
2-Octene, 1,1-diethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxyoct-2-ene is an organic compound with the molecular formula C12H24O2 It is a member of the acetal family, characterized by the presence of two ethoxy groups attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyoct-2-ene can be synthesized through the acetalization of 2-octenal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of 2-octene: 2-octene is oxidized to form 2-octenal.
Acetalization: 2-octenal reacts with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 1,1-diethoxyoct-2-ene.
Industrial Production Methods: In industrial settings, the production of 1,1-diethoxyoct-2-ene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the acetalization process.
化学反応の分析
Types of Reactions: 1,1-Diethoxyoct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 2-octenal or 2-octenoic acid.
Reduction: Formation of 1,1-diethoxyoctanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Diethoxyoct-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of acetals in biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and pharmaceuticals due to its ability to form stable acetals.
作用機序
The mechanism of action of 1,1-diethoxyoct-2-ene involves its ability to form stable acetal structures. The compound can interact with various molecular targets, including enzymes and receptors, through its ethoxy groups. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research and industrial applications.
類似化合物との比較
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another acetal with a different carbon chain length.
1,1-Diethoxyhexane: Similar structure with a six-carbon chain.
Uniqueness: 1,1-Diethoxyoct-2-ene is unique due to its specific carbon chain length and the presence of the double bond, which can influence its reactivity and applications. The compound’s ability to form stable acetals makes it particularly valuable in organic synthesis and industrial processes.
特性
CAS番号 |
54306-01-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
1,1-diethoxyoct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
InChIキー |
VTQPINQQQFJLGG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)






![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)


